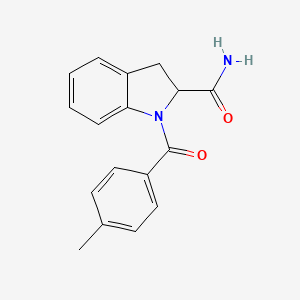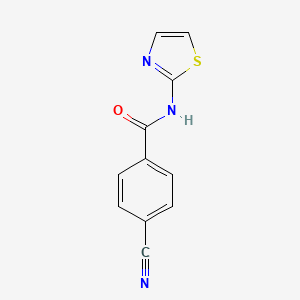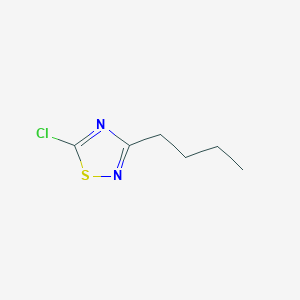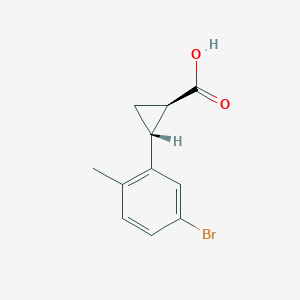![molecular formula C14H20N2O4 B2583235 2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid CAS No. 2358157-36-3](/img/structure/B2583235.png)
2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridin-2-ylpropanoic acid moiety, which suggests the presence of a pyridine ring. The 2-methylpropan-2-yl group is a branched alkyl group, and the oxycarbonylamino group indicates the presence of a carbonyl (C=O) and an amino (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl and amino groups might increase its solubility in polar solvents. The exact properties would need to be determined experimentally .科学的研究の応用
Synthesis and Structural Studies
Research on related compounds emphasizes the importance of synthesis techniques and structural studies. For instance, compounds synthesized through reactions involving amino alcohols and acid chlorides demonstrate significant yields, showcasing the potential for developing diverse chemical entities (Yıldırım, Kandemirli, & Akçamur, 2005). Such studies are foundational for understanding the mechanisms and potential applications of similar compounds in various scientific fields.
Immunobiological Activity
Some derivatives of amino acids and propanoic acid have been tested for their immunostimulatory and immunomodulatory potency. These studies reveal the significance of substituent variations on the purine base moiety in enhancing secretion of chemokines and augmenting NO biosynthesis, highlighting the potential therapeutic applications of these compounds in modulating immune responses (Doláková, Holý, Zídek, Masojídková, & Kmoníčková, 2005).
Luminescence Sensitization
Nanoparticle research incorporating similar compounds has explored the sensitization of luminescence in lanthanide ions, demonstrating the potential for creating advanced materials with specific optical properties. These findings suggest applications in lighting, display technologies, and bioimaging, where efficient energy transfer to the luminescent centers is crucial (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Biodegradable Surfactant Systems
Innovations in green chemistry include the development of biodegradable ionic liquids and surfactant systems. Research into amphiphilic pyridinium oximes, for instance, has led to the synthesis of compounds with potential applications in environmentally friendly detergents and emulsifiers, highlighting the move towards sustainable chemical processes (Pandya, Kapitanov, Usmani, Sahu, Sinha, Gathergood, Ghosh, & Karpichev, 2020).
作用機序
Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
特性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-10-7-5-6-8-15-10/h5-8H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNQEFNNHRLCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)


![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)


![7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B2583164.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)


![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2583174.png)